molecular formula C7H9ClN2 B14045692 (6-(Chloromethyl)pyridin-2-yl)methanamine

(6-(Chloromethyl)pyridin-2-yl)methanamine

Cat. No.: B14045692
M. Wt: 156.61 g/mol
InChI Key: AIKHOGHKYONLCG-UHFFFAOYSA-N
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Description

(6-(Chloromethyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the 6th position and a methanamine group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Chloromethyl)pyridin-2-yl)methanamine typically involves the chloromethylation of pyridin-2-ylmethanamine. One common method includes the reaction of pyridin-2-ylmethanamine with formaldehyde and hydrochloric acid, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-(Chloromethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-(Chloromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Chloromethyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and methanamine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

[6-(chloromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H9ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,9H2

InChI Key

AIKHOGHKYONLCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)CCl)CN

Origin of Product

United States

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